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The first-in-human Phase I study (NCT03410927) of TAS0728 was stopped because the risk-benefit profile

was no longer favorable. The key safety results are summarized in the table below [1] [2] [3].

Dose Number of Dose-Limiting Toxicities Serious Adverse Events
Level Patients (DLTSs) (SAEs)

| 200 mg BID | Information not specified | 2 patients with * Grade 3 diarrhea (lasting >48 hours, not
responsive to aggressive antidiarrheal treatment) | Not specified | | 150 mg BID | Information not specified |
1 patient with « Grade 3 diarrhea | 1 patient with « Fatal cardiac arrest after 1 cycle (21 days) of
treatment. A causal relationship to TAS0728 could not be excluded. |

From this study:

¢ Maximum Tolerated Dose (MTD): Not determined [1] [2] [3].
o Efficacy: Partial responses were observed in 2 out of 14 patients evaluable for treatment response,
indicating some anti-tumor activity [1] [2].

Scientific Rationale and Preclinical Profile

TAS0728 was designed as an oral, covalent, and highly selective HER?2 inhibitor intended to avoid the
toxicities associated with pan-HER inhibitors that also target EGFR (which often cause severe skin rash and

diarrhea) [1] [2].
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However, data from a supplier site suggests that TAS0728 does inhibit other kinases. The table below shows

its half-maximal inhibitory concentration (IC50) for various kinase targets, with a lower IC50 indicating

greater potency [4].

Target Kinase IC50 (nM)
BMX 4.9

HER4 8.5

HER2 13

BLK 31

JAK3 33

SLK 25

EGFR 65

LOK 86

This profile indicates that while TAS0728 is potent against HER2, its activity against other kinases like

EGFR could still contribute to the observed gastrointestinal toxicities.

Frequently Asked Questions for Researchers

Q1: Why did the TAS0728 clinical trial terminate, and what are the implications for future research?

The trial was terminated due to unacceptable toxicity during the dose-escalation phase. The occurrence of a

fatal cardiac arrest, potentially treatment-related, and the high rate of severe diarrhea made the risk-benefit

ratio unfavorable [1] [2]. Future research on similar compounds would require careful assessment of cardiac

safety and strategies to manage severe gastrointestinal toxicity from an early stage.

Q2: What was the intended patient population for the TAS0728 trial before its termination? The study

aimed to enroll adults (>18 years) with advanced solid tumors harboring HER2 or HER3 aberrations
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(overexpression, amplification, or mutation) who had progressed on all standard therapies or for whom no
standard therapy existed [1] [5]. Planned tumor types for later phases included urothelial cancer, biliary tract

cancer, metastatic breast cancer, non-small cell lung cancer, and colorectal cancer [5].

Q3: Is TAS0728 truly a selective HER2 inhibitor? Preclinical data suggested high specificity for HER2
over wild-type EGFR [1] [2]. However, kinase profiling data shows TAS0728 also potently inhibits other
kinases like BMX and HER4, and has some activity against EGFR [4]. The observed Grade 3 diarrhea in the

clinic is a toxicity commonly associated with EGFR inhibition.

Experimental Pathway & Toxicity Analysis

The relationship between the drug's mechanism of action and the observed clinical toxicities can be
visualized in the following pathway. This illustrates the hypothesized chain of events from kinase inhibition

to the adverse outcomes that halted the trial.

TAS0728

Inhibition of Multiple Kinases
(HER2, HER4, BMX, EGFR)

Disruption of Critical

Cell Signaling Pathways

Grade 3 Diarrhea Fatal Cardiac Arrest
(Dose-Limiting Toxicity) (Potentially Treatment-Related)

Trial Termination
(Unacceptable Risk-Benefit Ratio)
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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